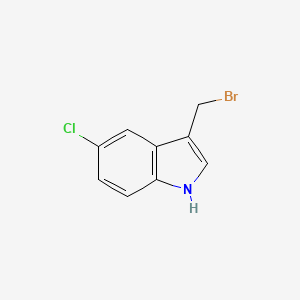

3-(Bromomethyl)-5-chloro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-5-chloro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5,12H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOBCIYBMDPSBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromomethyl 5 Chloro 1h Indole

Precursor Synthesis Strategies for 5-Chloro-1H-indole Core

The construction of the 5-chloro-1H-indole scaffold can be achieved through various synthetic routes, each with its own set of advantages and challenges. These strategies range from classical cyclization reactions to modern regioselective techniques.

One common approach involves the cyclization of a suitably substituted aniline (B41778) derivative. For instance, the synthesis can commence from indoline, which is first acylated to protect the nitrogen and direct the subsequent chlorination. The resulting 1-acyl-indoline is then chlorinated to introduce the chlorine atom at the desired C5 position, yielding 1-acyl-5-chloro-indoline. This intermediate undergoes saponification to remove the acyl group, providing 5-chloro-indoline. The final step is a dehydrogenation reaction, often carried out by heating with an aromatic nitro compound in the presence of a ruthenium catalyst, to furnish 5-chloro-1H-indole. google.com This multi-step sequence provides a controlled method for building the target precursor. google.comgoogle.com

Another strategy employs intramolecular cyclization of N'-chloroacetylindole hydrazide derivatives, which can be prepared from the corresponding ethyl indole-2-carboxylates. asianpubs.orgresearchgate.net The Bartoli indole (B1671886) synthesis is another powerful method for creating substituted indoles, including halogenated ones like 5,7-dichloroindole, from nitroarenes and vinyl Grignard reagents, which could be adapted for 5-chloroindole (B142107) synthesis. nih.gov

The Japp–Klingemann reaction is a classic and reliable method for preparing arylhydrazones, which are key intermediates for the Fischer indole synthesis. wikipedia.org This pathway is particularly useful for synthesizing 5-substituted indoles. semanticscholar.org The process begins with the reaction of an aryl diazonium salt with a β-keto-ester or β-keto-acid to form a hydrazone. wikipedia.org For the synthesis of 5-chloro-1H-indole, a p-chloroaniline would be the starting point to generate the required 4-chlorophenylhydrazone.

This hydrazone is then subjected to the Fischer indole synthesis, which involves heating in the presence of a protic or Lewis acid catalyst. thermofisher.com This acid-catalyzed reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement (an aza-Cope rearrangement) of the enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. thermofisher.com This method avoids some of the byproducts associated with other indole syntheses and is a well-established route for preparing a wide variety of substituted indoles, including those with halogen substituents. researchwithrutgers.comclockss.org

To circumvent the use of metal catalysts, metal-free chlorination methods have been developed. An efficient protocol involves the use of an ethyl phenyl sulfoxide/trimethylsilyl chloride (TMSCl) system to promote the chlorination of indoles with the chlorine anion acting as the nucleophile. researchgate.netresearchgate.net This reaction proceeds under mild conditions and provides a valuable alternative to metal-based methods. The proposed mechanism involves the formation of an interrupted Pummerer-type intermediate which is then chlorinated. researchgate.net

| Sulfoxide | Equivalents | Solvent | Yield (%) |

|---|---|---|---|

| Methyl Phenyl Sulfoxide | 1.0 | CH2Cl2 | 9 |

| Ethyl Phenyl Sulfoxide | 1.0 | CH2Cl2 | 64 |

Achieving regioselectivity in the direct chlorination of the indole ring is challenging due to the high reactivity of the pyrrole (B145914) moiety, particularly at the C3 position. rsc.org To overcome this, various strategies have been devised. One approach is a halogen-halogen exchange reaction, where the more readily available 5-bromoindole (B119039) is converted to 5-chloroindole using cuprous chloride in a dipolar aprotic solvent like N-methyl-2-pyrrolidone. This method has been shown to be effective for large-scale and commercially feasible synthesis. researchgate.net

Another advanced technique involves the use of directing groups. For example, a pyrimidyl group can be attached to the indole nitrogen to direct copper-catalyzed chlorination specifically to the C2 position. rsc.orgrsc.org While this directs to C2, the principle of using removable directing groups is a key concept in controlling regioselectivity for C-H functionalization on the indole core, which could potentially be adapted for C5 chlorination. nih.gov

Introduction of the Bromomethyl Moiety at the C3 Position

Once the 5-chloro-1H-indole core is obtained, the final step is the introduction of the bromomethyl group at the C3 position. This is typically achieved through the bromination of 5-chloro-3-methyl-1H-indole.

The most common and effective method for this transformation is a radical bromination using N-Bromosuccinimide (NBS). missouri.eduwikipedia.org This reaction, often referred to as the Wohl-Ziegler reaction, is highly selective for the allylic or benzylic position, which is electronically analogous to the C3-methyl group of an indole. wikipedia.orgmasterorganicchemistry.com

The reaction is typically carried out by refluxing a solution of the 5-chloro-3-methyl-1H-indole precursor and NBS in a nonpolar solvent such as carbon tetrachloride (CCl₄). wikipedia.org A radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or UV irradiation is used to initiate the reaction by generating a bromine radical from NBS. wikipedia.org The regiospecificity of this bromination on 3-methylindoles can be controlled; under radical conditions, bromination occurs preferentially on the C3-methyl group. acs.org It is crucial to use freshly recrystallized NBS and anhydrous conditions to minimize side reactions, such as the formation of 3-bromooxindoles or dibrominated products. missouri.eduacs.org

| Reagent | Initiator | Solvent | Key Feature |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Selective for the C3-methyl group |

Functionalization Strategies from Indole-3-carbaldehyde Derivatives

A prevalent and logical starting point for the synthesis of 3-(bromomethyl)-5-chloro-1H-indole is the readily accessible 5-chloro-1H-indole-3-carbaldehyde. This approach involves a two-step sequence: reduction of the aldehyde to the corresponding alcohol, followed by a bromination reaction.

The initial step is the reduction of the aldehyde group at the C3 position of the indole ring. This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). The reaction is generally carried out in an alcoholic solvent, like methanol (B129727) or ethanol, at a reduced temperature to prevent over-reduction or side reactions. The product of this reduction is (5-chloro-1H-indol-3-yl)methanol.

The subsequent and crucial step is the conversion of the hydroxymethyl group to a bromomethyl group. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom. A common reagent for this transformation is phosphorus tribromide (PBr₃) in an aprotic solvent like diethyl ether or dichloromethane (B109758). Careful control of the reaction conditions, including temperature and stoichiometry, is essential to minimize the formation of impurities. An alternative method for this bromination involves the use of N-bromosuccinimide (NBS) in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), which proceeds via an Appel-type reaction mechanism.

| Step | Reactants | Reagents | Product |

| 1. Reduction | 5-chloro-1H-indole-3-carbaldehyde | Sodium borohydride (NaBH₄), Methanol | (5-chloro-1H-indol-3-yl)methanol |

| 2. Bromination | (5-chloro-1H-indol-3-yl)methanol | Phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS)/Triphenylphosphine (PPh₃) | This compound |

Ortho-Bromomethylation of Aromatic Rings and Analogous Indole Functionalization

While direct ortho-bromomethylation of an unsubstituted indole at the C3 position is not the primary route to this compound due to the high reactivity of the indole ring leading to potential side reactions, the principles of ortho-bromomethylation of other aromatic systems can be considered analogous. For instance, the bromination of 3-methylindoles can be controlled to occur at either the C2 position of the ring or on the C3-alkyl substituent. acs.org Radical bromination conditions, often employing N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical initiation, favor substitution on the alkyl group. acs.org This is conceptually similar to the desired transformation, where a methyl group at the C3 position would be converted to a bromomethyl group.

The regioselectivity of such reactions is highly dependent on the reaction conditions and the electronic nature of the substituents on the indole ring. acs.org For the synthesis of this compound, a hypothetical direct bromomethylation would involve the electrophilic attack of a bromomethyl cation or its equivalent at the electron-rich C3 position of 5-chloro-1H-indole. However, such reactions are often plagued by low yields and the formation of multiple products, including di- and tri-substituted indoles. Therefore, the functionalization of a pre-existing group at the C3 position, as described in the previous section, remains the more reliable and controllable strategy.

Convergent and Linear Synthetic Routes to this compound

The synthesis of this compound can be conceptually approached via both linear and convergent strategies.

| Synthesis Type | Description | Application to this compound |

| Linear | Sequential transformation of a single starting material. youtube.com | Synthesis from 5-chloro-1H-indole-3-carbaldehyde. youtube.com |

| Convergent | Independent synthesis of fragments followed by coupling. youtube.comnih.gov | Hypothetical coupling of a 5-chloroaniline derivative and a C3-bromomethyl fragment. youtube.comnih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For the bromination of (5-chloro-1H-indol-3-yl)methanol, the choice of solvent can significantly influence the reaction outcome. Aprotic solvents such as dichloromethane or tetrahydrofuran (B95107) are generally preferred to avoid side reactions with the solvent. The polarity of the solvent can also affect the reaction rate and selectivity. researchgate.netrsc.org

The selection of the brominating agent and any accompanying catalyst is also critical. While PBr₃ is effective, its handling requires care due to its reactivity with moisture. The use of NBS in combination with triphenylphosphine offers a milder alternative. The optimization of the stoichiometry of these reagents is crucial to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Temperature control is another vital factor. The bromination reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control its exothermicity and prevent degradation of the product, as indole derivatives can be sensitive to heat. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time, preventing the formation of degradation products upon prolonged reaction times.

Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel. The choice of the eluent system is optimized to achieve a good separation of the desired product from any unreacted starting materials or byproducts.

Exploration of Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through several strategies, including the use of less hazardous reagents and solvents, improving atom economy, and employing catalytic methods. springernature.comrsc.org

In the context of the bromination step, traditional brominating agents like bromine (Br₂) are highly toxic and corrosive. The use of N-bromosuccinimide (NBS) is considered a greener alternative as it is a solid and easier to handle. organic-chemistry.org Furthermore, the development of catalytic bromination methods can significantly reduce waste. For example, using a catalytic amount of a bromide source in conjunction with an oxidant can generate the active brominating species in situ, thus avoiding the use of stoichiometric amounts of hazardous reagents. acs.orgresearchgate.net

The choice of solvent is another key aspect of green chemistry. Traditional volatile organic solvents (VOCs) can be replaced with greener alternatives such as ionic liquids or water, where feasible. mdpi.comnsf.gov Phase-transfer catalysis can also be employed to facilitate reactions between reactants in immiscible phases, often reducing the need for large quantities of organic solvents. mdpi.comresearchgate.netcrdeepjournal.org

Furthermore, the principles of atom economy encourage the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses, as discussed earlier, can contribute to better atom economy compared to long linear syntheses. youtube.com The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also improve efficiency and reduce waste. rsc.org

Reactivity and Mechanistic Investigations of 3 Bromomethyl 5 Chloro 1h Indole

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group is a primary site for nucleophilic substitution, where the bromine atom is displaced by a variety of nucleophiles. This reactivity is fundamental to the synthetic utility of the compound.

Elucidation of SN1 and SN2 Reaction Pathways

Nucleophilic substitution reactions are fundamental processes in organic chemistry, and their mechanisms are broadly categorized as SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). libretexts.org The pathway taken by a reaction depends on factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

In the case of 3-(bromomethyl)-5-chloro-1H-indole, the primary nature of the carbon bearing the bromine atom would typically suggest a preference for an SN2 mechanism. This pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.

However, the potential for the formation of a stabilized carbocation intermediate cannot be entirely dismissed. The indole (B1671886) nucleus, being electron-rich, can stabilize an adjacent positive charge through resonance. This stabilization could facilitate an SN1-type mechanism, where the rate-determining step is the unimolecular dissociation of the bromide ion to form a carbocation. This cation would then rapidly react with a nucleophile. The reaction rate in a pure SN1 mechanism is dependent only on the concentration of the substrate.

It is plausible that the nucleophilic substitution reactions of this compound proceed via a pathway that is intermediate between pure SN1 and SN2, or that the dominant mechanism can be influenced by the specific reaction conditions. For instance, a weakly nucleophilic solvent might favor an SN1 pathway, while a strongly nucleophilic reagent would promote an SN2 reaction.

Reactivity with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Organolithium Reagents, Enolates)

The reaction of this compound with carbon-based nucleophiles allows for the formation of new carbon-carbon bonds, a key transformation in the synthesis of more complex molecules. Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon nucleophiles that can displace the bromide to form a new C-C bond. Similarly, enolates, which are generated from carbonyl compounds by treatment with a base, can act as carbon nucleophiles in reactions with this substrate.

| Nucleophile | Reagent Example | Product Type |

| Grignard Reagent | Ethylmagnesium bromide | 3-Propyl-5-chloro-1H-indole |

| Organolithium Reagent | n-Butyllithium | 3-Pentyl-5-chloro-1H-indole |

| Enolate | Sodium salt of diethyl malonate | Diethyl (5-chloro-1H-indol-3-ylmethyl)malonate |

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines)

The bromomethyl group of this compound is susceptible to attack by nitrogen-based nucleophiles such as primary and secondary amines. This reaction results in the formation of a new carbon-nitrogen bond, yielding various substituted aminomethylindoles. These products are of interest due to the prevalence of the indole nucleus in biologically active compounds. The reaction typically proceeds under basic conditions to neutralize the hydrogen bromide that is formed as a byproduct.

For example, the reaction of this compound with piperidine (B6355638) would be expected to yield 3-(piperidin-1-ylmethyl)-5-chloro-1H-indole. Such reactions are common in the synthesis of pharmaceutical intermediates. core.ac.uk

Reactivity with Oxygen and Sulfur-Based Nucleophiles (e.g., Alcohols, Thiols)

Oxygen and sulfur-containing nucleophiles also readily react with this compound. researchgate.net Alcohols (ROH) and thiols (RSH), in the presence of a base, form alkoxides (RO⁻) and thiolates (RS⁻), respectively, which are potent nucleophiles. These species can displace the bromide ion to form ethers and thioethers. libretexts.org

The reaction with thiols is often particularly facile due to the high nucleophilicity of the thiolate anion. mdpi.com For instance, reaction with sodium thiomethoxide (NaSCH₃) would yield 3-(methylthiomethyl)-5-chloro-1H-indole.

| Nucleophile | Reagent Example | Product Type |

| Alcohol | Sodium ethoxide | 3-(Ethoxymethyl)-5-chloro-1H-indole |

| Thiol | Sodium thiophenoxide | 3-(Phenylthiomethyl)-5-chloro-1H-indole |

Electrophilic Aromatic Substitution on the Indole Nucleus

The indole ring system is an electron-rich aromatic system and is prone to electrophilic aromatic substitution (EAS). wikipedia.orglibretexts.org The position of substitution is directed by the existing substituents on the ring.

Directing Effects of Halogen and Alkyl Substituents on Regioselectivity

In this compound, the indole nucleus is substituted with a chloro group at the 5-position and a bromomethyl group at the 3-position. The reactivity and regioselectivity of electrophilic aromatic substitution on this molecule are influenced by the electronic effects of these substituents. libretexts.orglibretexts.org

The chloro group at C5 is an ortho-, para-directing deactivator. youtube.comyoutube.com It withdraws electron density from the ring inductively, thus deactivating it towards electrophilic attack compared to unsubstituted indole. However, through resonance, it can donate a lone pair of electrons, which directs incoming electrophiles to the ortho and para positions (C4 and C6).

The alkyl group (bromomethyl) at C3 is generally considered to be an activating group that directs electrophiles to the ortho and para positions relative to itself. However, the C3 position of indole is the most electron-rich and generally the most reactive towards electrophiles. nih.gov Since this position is already substituted, electrophilic attack will be directed to other positions on the ring. The primary site of further electrophilic substitution on the 3-substituted indole ring is typically the C2 position, followed by positions on the benzene (B151609) ring.

Considering the combined directing effects of the 5-chloro and 3-bromomethyl groups, the most likely positions for electrophilic attack are C2, C4, C6, and C7. The precise outcome of an electrophilic substitution reaction will depend on the specific electrophile and the reaction conditions. For example, nitration or halogenation would likely lead to a mixture of products, with substitution occurring at one of the activated positions on the benzene ring (C4 or C6) or at the C2 position of the pyrrole (B145914) ring. lumenlearning.comuci.edu

Reactivity Associated with the Indole Nitrogen (N1)

The nitrogen atom of the indole ring, while part of an aromatic system, retains a degree of nucleophilicity and acidity, making it a key site for various chemical transformations.

N-H Acidity and Formation of Indole Anion Complexes

The N-H proton of the indole ring exhibits acidic properties, allowing for deprotonation by a suitable base to form the corresponding indole anion. The acidity of this proton is influenced by the electronic nature of the substituents on the indole ring. In the case of this compound, the electron-withdrawing nature of the chloro group at the 5-position is expected to increase the N-H acidity compared to unsubstituted indole. This enhanced acidity facilitates the formation of indole anion complexes with various metals.

The resulting indole anion is a potent nucleophile and can participate in a variety of reactions. The formation of these anion complexes is a critical step in many synthetic methodologies that target the N1 position of the indole ring.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations of the indole nucleus, providing access to a wide array of functionalized derivatives.

N-Alkylation: The deprotonated indole anion readily reacts with alkylating agents, such as alkyl halides, to yield N-alkylated products. Classical conditions for indole N-alkylation often involve the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org For this compound, the increased N-H acidity can allow for the use of milder bases in some instances. However, the presence of the highly reactive bromomethyl group at the C3 position introduces a competing reaction pathway, where the alkylating agent could potentially react at this site as well. Careful control of reaction conditions, such as temperature and the choice of base and solvent, is crucial to achieve selective N-alkylation. For instance, enantioselective N-alkylation of substituted indoles has been achieved using dinuclear zinc-ProPhenol complexes, highlighting the potential for stereocontrol in these reactions. nih.gov

N-Acylation: Similar to N-alkylation, N-acylation of this compound can be achieved by reacting the indole or its corresponding anion with an acylating agent, such as an acid chloride or anhydride. The resulting N-acylindoles are valuable intermediates in organic synthesis. Regioselective N-acylation is generally favored, although C-acylation can sometimes occur, particularly with highly reactive acylating agents or under specific catalytic conditions.

Transformations Involving the C2-C3 π-Bond and C2-N Sigma Bond of the Indole

While the C3 position is substituted with a bromomethyl group, the C2-C3 π-bond of the indole ring can still participate in certain transformations. However, the presence of the bulky and electron-withdrawing bromomethyl group can sterically hinder and electronically deactivate this bond towards typical electrophilic additions.

Reactions that proceed through dearomatization-rearomatization sequences might still involve the C2-C3 bond. For example, certain reductive cross-coupling reactions of indoles with ketones have been shown to proceed through such a mechanism. organic-chemistry.org However, the specific applicability of these methods to this compound would require experimental investigation.

Transformations directly cleaving the C2-N sigma bond are less common under typical synthetic conditions as it would disrupt the aromaticity of the pyrrole ring. Such reactions usually require harsh conditions or specific enzymatic catalysis.

Radical Reactions and Their Propagation Mechanisms

The bromomethyl group at the C3 position is a key handle for initiating radical reactions. Homolytic cleavage of the C-Br bond can be induced by radical initiators (e.g., AIBN) or photochemically to generate an indolyl-3-methyl radical. This radical species can then participate in a variety of propagation steps.

One common pathway is the addition of the radical to an alkene or another unsaturated system, leading to the formation of a new carbon-carbon bond and a new radical species that can continue the chain reaction. Another possibility is a hydrogen atom abstraction from a suitable donor, which would result in the formation of 3-methyl-5-chloro-1H-indole.

The chlorine atom at the 5-position is generally less prone to radical abstraction than the bromine of the bromomethyl group under typical conditions. Therefore, the primary radical chemistry of this molecule is expected to be dominated by the reactivity of the bromomethyl substituent.

Cycloaddition Reactions Involving the Indole System

The indole nucleus can participate in cycloaddition reactions, acting as either a diene or a dienophile, although its aromatic character makes it less reactive than non-aromatic counterparts. The C2-C3 double bond is the most common site of participation in [2+2], [2+3], and [4+2] cycloadditions.

The presence of the electron-withdrawing chloro group at the 5-position and the bromomethyl group at the C3 position will influence the electronic properties and steric accessibility of the C2-C3 π-bond. The electron-withdrawing nature of the substituents may enhance the dienophilic character of the indole system in Diels-Alder reactions. Conversely, the steric bulk of the bromomethyl group could hinder the approach of a diene or dipolarophile.

The specific outcome and feasibility of cycloaddition reactions with this compound would be highly dependent on the reaction partner and the conditions employed.

Synergistic and Antagonistic Effects of Bromine and Chlorine Substituents on Reaction Mechanisms

The bromine and chlorine substituents on this compound exert both independent and combined electronic and steric effects that modulate its reactivity.

Electronic Effects:

Antagonistic: The chlorine at C5 is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but increases the N-H acidity. The bromomethyl group at C3 is also electron-withdrawing, further deactivating the pyrrole ring towards electrophilic attack. However, the primary reactivity of the bromomethyl group is as an electrophilic site for nucleophilic substitution. In this regard, the electron-withdrawing chloro group can have a modest, long-range electronic effect that could slightly enhance the electrophilicity of the benzylic carbon.

Steric Effects:

The bromomethyl group at the C3 position presents a significant steric hindrance around this position and the adjacent C2 position. This can direct incoming reagents to other, less hindered positions of the indole nucleus.

The chlorine atom at C5 is relatively smaller and its steric impact is less pronounced compared to the bromomethyl group. However, its presence can still influence the approach of reagents to the C4 and C6 positions.

Advanced Chemical Transformations and Derivatization Strategies

Cross-Coupling Reactions Utilizing the Halogen Substituents

The presence of both a chloro and a bromo substituent on the indole (B1671886) ring of 3-(bromomethyl)-5-chloro-1H-indole provides opportunities for selective cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of unsaturated halides with alkenes, represents a key strategy for the elaboration of this indole core. wikipedia.org The reaction typically involves a palladium catalyst, a base, and an alkene to form a substituted alkene. wikipedia.org While specific examples with this compound are not extensively documented in the provided results, the general principles of the Heck reaction are well-established. wikipedia.orgorganic-chemistry.orgthieme-connect.de The reaction of the aryl chloride at the 5-position would likely require more forcing conditions or specialized catalyst systems compared to the more reactive aryl bromide. The choice of catalyst, such as those incorporating phosphine (B1218219) ligands or N-heterocyclic carbenes, and reaction conditions can influence the efficiency and regioselectivity of the coupling. organic-chemistry.orgnih.gov

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organohalide, is another cornerstone of cross-coupling chemistry. nih.govorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the context of this compound, the chloro substituent at the 5-position can undergo Suzuki coupling with various aryl or heteroaryl boronic acids. This approach has been successfully applied to other halogenated indoles and related heterocycles to generate diverse biaryl structures. nih.govd-nb.infosemanticscholar.org Optimization of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing unwanted side reactions. organic-chemistry.orgnih.gov

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, provides a direct route to alkynyl-substituted indoles. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of conjugated systems and has been widely used in the preparation of complex molecules. wikipedia.orgnih.gov The chloro group at the 5-position of this compound can be coupled with a variety of terminal alkynes under standard Sonogashira conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov Copper-free Sonogashira protocols have also been developed to address certain substrate limitations. nih.govresearchgate.net

Table 1: Overview of Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |

| Heck Reaction | Alkene | Palladium catalyst, Base | Substituted alkene |

| Suzuki Coupling | Aryl/heteroaryl boronic acid | Palladium catalyst, Base | Biaryl/heteroaryl indole |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Alkynyl indole |

Functional Group Interconversions of the Bromomethyl Group

The bromomethyl group at the 3-position is a highly reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Oxidative Transformations to Aldehydes and Carboxylic Acids

The bromomethyl group can be oxidized to the corresponding aldehyde, 5-chloro-1H-indole-3-carbaldehyde. This transformation is a critical step in the synthesis of many bioactive molecules. For instance, various substituted indole-3-carbaldehydes are precursors for compounds with potential antibacterial activity. nih.gov Further oxidation of the aldehyde yields the corresponding carboxylic acid, 5-chloro-1H-indole-3-carboxylic acid, another important synthetic intermediate. bldpharm.com

Reductive Transformations to Methyl Groups

Reduction of the bromomethyl group affords 5-chloro-3-methyl-1H-indole. This transformation effectively replaces the reactive bromo handle with a simple methyl group, which can be desirable for tuning the steric and electronic properties of the final molecule.

Conversion to Other Halomethyl Derivatives

The bromine atom of the bromomethyl group can be readily displaced by other halogens. For example, reaction with a chloride source can yield 3-(chloromethyl)-5-chloro-1H-indole. This interconversion can be useful for modulating the reactivity of the 3-substituent or for specific downstream applications. A related transformation involves the conversion of a methyl group to a chloromethyl group using N-chlorosuccinimide. nih.gov

Annulation and Ring-Closing Reactions for Fused Heterocyclic System Construction

The reactive nature of the 3-(bromomethyl) group makes it an excellent starting point for the construction of fused heterocyclic systems. Through reactions with appropriate bifunctional nucleophiles, additional rings can be annulated onto the indole core. These reactions often proceed via an initial nucleophilic substitution at the bromomethyl carbon, followed by an intramolecular cyclization. This strategy allows for the synthesis of a wide variety of complex, multi-ring systems with potential applications in materials science and medicinal chemistry. scribd.comresearchgate.net

Elaboration into Polycyclic Indole Architectures

Building upon the principles of annulation, the this compound scaffold can be elaborated into more complex polycyclic indole architectures. By carefully selecting the coupling partners and reaction sequences, intricate molecular frameworks can be assembled. These strategies are crucial for the synthesis of natural product analogues and novel compounds with unique three-dimensional structures. The ability to construct such complex architectures from a relatively simple starting material highlights the synthetic utility of this compound.

Parallel Synthesis and Combinatorial Approaches for Derivative Libraries

The inherent reactivity of the bromomethyl group at the 3-position of the indole core makes this compound an ideal substrate for high-throughput synthesis methodologies. This electrophilic center readily undergoes nucleophilic substitution reactions, allowing for the rapid introduction of a wide array of functional groups and molecular fragments. The 5-chloro substituent further modulates the electronic properties of the indole ring and provides an additional point for potential diversification or for influencing the biological activity of the resulting derivatives.

In the context of parallel synthesis, a library of compounds is generated by reacting a common intermediate with a set of diverse reagents in a spatially separated manner, typically in multi-well plates. This approach allows for the systematic exploration of chemical space around a core scaffold. For instance, the reaction of tert-butyl this compound-1-carboxylate with a library of primary and secondary amines can be performed in parallel to generate a large collection of 3-aminomethyl-5-chloro-1H-indole derivatives. The use of the N-Boc protecting group enhances the stability of the starting material and prevents unwanted side reactions at the indole nitrogen, ensuring cleaner transformations and simplifying purification.

A representative, albeit generalized, reaction scheme for the parallel synthesis of a 3-aminomethyl-5-chloro-1H-indole library is depicted below. The reaction conditions are typically mild, often involving a base such as diisopropylethylamine (DIPEA) or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724) at ambient temperature.

Table 1: Representative Parallel Synthesis of a 3-Aminomethyl-5-chloro-1H-indole Library

| Entry | Amine Nucleophile | Product Structure |

| 1 | Piperidine (B6355638) | |

| 2 | Morpholine | |

| 3 | N-Methylpiperazine | |

| 4 | Benzylamine | |

| 5 | Aniline (B41778) |

This table illustrates a conceptual parallel synthesis. The product structures would correspond to the 5-chloro-1H-indole core with the respective amine attached via the 3-methyl position.

Combinatorial chemistry takes this high-throughput concept a step further by employing split-and-pool synthesis strategies or by utilizing multi-component reactions to generate even larger and more complex libraries. While specific examples detailing a full combinatorial library synthesis starting directly from this compound are not extensively documented in publicly available literature, the principles can be readily inferred from syntheses of related indole derivatives. nih.gov For example, a library of 2-arylindole derivatives was successfully prepared using combinatorial techniques, highlighting the adaptability of the indole scaffold to such methodologies. nih.gov

The power of these high-throughput approaches lies in their ability to rapidly generate hundreds or even thousands of compounds. Subsequent screening of these libraries against biological targets, such as G-protein coupled receptors or kinases, can lead to the identification of hit compounds with desired activities. nih.gov For instance, combinatorial libraries of indole derivatives have been instrumental in discovering potent ligands for various receptors. nih.gov

The resulting libraries of 3-substituted-5-chloro-1H-indoles serve as a rich source of chemical novelty for various research and development endeavors. The structural diversity encoded within these libraries is crucial for exploring structure-activity relationships (SAR) and for identifying lead compounds in drug discovery programs.

Structural Elucidation and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Chemical Environment and Spin-Spin Coupling

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 3-(Bromomethyl)-5-chloro-1H-indole, distinct signals would be expected for the protons on the indole (B1671886) ring and the bromomethyl group.

Based on the analysis of related structures, the following proton NMR data can be predicted:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (NH) | ~8.2 | Broad Singlet | - |

| H-2 | ~7.3 | Singlet | - |

| H-4 | ~7.6 | Doublet | ~1.8 |

| H-6 | ~7.1 | Doublet of Doublets | ~8.6, ~2.0 |

| H-7 | ~7.3 | Doublet | ~8.6 |

| -CH₂Br | ~4.7 | Singlet | - |

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and may not represent the exact experimental values for this compound.

The broad singlet for the N-H proton is characteristic of indole amines. The aromatic protons (H-4, H-6, and H-7) would exhibit chemical shifts and coupling patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The singlet for the H-2 proton is typical for 3-substituted indoles. The downfield shift of the bromomethyl protons is due to the deshielding effect of the adjacent bromine atom.

Carbon-¹³ (¹³C) NMR for Carbon Framework Analysis

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Predicted ¹³C NMR chemical shifts are as follows:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~124 |

| C-3 | ~110 |

| C-3a | ~129 |

| C-4 | ~122 |

| C-5 | ~126 |

| C-6 | ~120 |

| C-7 | ~112 |

| C-7a | ~134 |

| -CH₂Br | ~25 |

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and may not represent the exact experimental values for this compound.

The chemical shifts of the aromatic carbons are influenced by the chloro and amino substituents. The carbon of the bromomethyl group is expected to appear at a significantly higher field compared to the aromatic carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between adjacent protons, confirming the spin-spin coupling relationships within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbon atoms. For instance, it would link the bromomethyl proton signal to the bromomethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons, which is vital for assembling the molecular framework. For example, correlations between the H-2 proton and carbons C-3, C-3a, and C-7a would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, although for a relatively rigid molecule like this, its primary utility would be in confirming through-space interactions between nearby protons, such as between H-2 and the bromomethyl protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₉H₇BrClN), the expected monoisotopic mass would be calculated with high precision. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the isotopic peaks corresponding to the natural abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.

Analysis of Fragmentation Patterns for Structural Confirmation

Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. The analysis of these fragment ions provides valuable structural information. Key predicted fragmentation pathways include:

Loss of a bromine radical (-Br•): This would lead to the formation of a stable benzylic-type carbocation at the 3-position.

Loss of the bromomethyl group (-CH₂Br): This would result in the formation of the 5-chloro-1H-indole cation.

Fragmentation of the indole ring: Subsequent fragmentation of the indole core can also occur, providing further confirmation of the structure.

By piecing together the information from these various spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved, laying the groundwork for its further study and potential applications.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Key expected vibrational frequencies for this compound include:

N-H Stretching: The indole N-H bond typically gives rise to a sharp to moderately broad absorption band in the region of 3400-3200 cm⁻¹. For instance, the IR spectrum of 2-Benzhydryl-5-chloro-1H-indole shows a distinct N-H stretching vibration at 3416 cm⁻¹ bldpharm.com.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene and pyrrole (B145914) rings are expected to appear above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) group in the bromomethyl substituent will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring system typically result in several sharp bands in the 1620-1450 cm⁻¹ range. For example, 2-Benzhydryl-5-chloro-1H-indole displays aromatic C=C stretching absorptions at 1620 cm⁻¹ and 1577 cm⁻¹ bldpharm.com.

C-N Stretching: The stretching vibration of the C-N bond within the indole ring is expected in the 1350-1250 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration for an aryl chloride is typically observed in the 1100-850 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration of the bromomethyl group is expected to appear in the 700-500 cm⁻¹ region.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Indole) | 3400-3200 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (-CH₂Br) | 2950-2850 | Stretching |

| C=C (Aromatic) | 1620-1450 | Stretching |

| C-N (Indole) | 1350-1250 | Stretching |

| C-Cl (Aryl) | 1100-850 | Stretching |

| C-Br (Alkyl) | 700-500 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the indole ring. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the indole chromophore, with potential shifts due to the substituents.

The indole nucleus typically exhibits two main absorption bands, referred to as the ¹Lₐ and ¹Lₙ bands, arising from π→π* transitions. The position and intensity of these bands are sensitive to substitution on the indole ring. For the parent indole molecule, these bands appear around 270-290 nm and 210-220 nm, respectively.

For this compound, the following observations can be anticipated:

The chloro group at the 5-position is an auxochrome and is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole.

The bromomethyl group at the 3-position may also influence the electronic transitions, although its effect is generally less pronounced than that of a substituent directly on the aromatic ring.

The solvent used for the analysis will also impact the position of the absorption maxima due to solvatochromic effects.

| Transition | Expected λmax (nm) | Description |

|---|---|---|

| ¹Lₐ | ~290-300 | π→π* transition, sensitive to substitution |

| ¹Lₙ | ~220-230 | π→π* transition, higher energy |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of closely related structures provides valuable insights into the expected molecular geometry and packing motifs. For instance, the crystal structure of 3-Bromomethyl-2-chloromethyl-1-phenylsulfonyl-1H-indole reveals key structural features of a substituted indole ring containing both bromomethyl and chloro substituents bldpharm.com.

From such related structures, it can be inferred that the indole ring of this compound will be essentially planar. The bromomethyl group at the C3 position and the chloro group at the C5 position will have well-defined bond lengths and angles relative to the indole core. In the solid state, the molecules are likely to be held together by a network of intermolecular interactions, including N-H···π interactions and potentially halogen bonding involving the bromine and chlorine atoms.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Intermolecular Interactions | N-H···π hydrogen bonds, Halogen bonds (C-Br···X, C-Cl···X) |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are particularly powerful techniques for these purposes.

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be most appropriate. In this setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase.

A typical HPLC method for the analysis of this compound would involve:

Column: A C18 reversed-phase column.

Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

Detection: UV detection at a wavelength corresponding to one of the compound's absorption maxima (e.g., around 280 nm).

The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the thermal lability of the bromomethyl group might pose a challenge, with careful optimization of the GC conditions, analysis of this compound should be feasible.

In a GC-MS analysis, the compound would be vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

Expected fragmentation patterns for this compound would include:

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine and one chlorine atom.

Loss of Bromine: A significant fragment resulting from the cleavage of the C-Br bond.

Loss of the Bromomethyl Group: A fragment corresponding to the loss of the -CH₂Br group.

Fragments of the Indole Ring: Characteristic fragments arising from the cleavage of the indole nucleus.

A study on the GC-MS analysis of chloro-1-n-pentyl-3-(1-naphthoyl)-indoles demonstrated that major fragments result from the cleavage of the groups attached to the indole nucleus, which supports the expected fragmentation pattern for the target compound sigmaaldrich.com.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

|---|---|

| 243/245/247 | [M]⁺ (Molecular ion with isotopic pattern for Br and Cl) |

| 164/166 | [M - Br]⁺ |

| 150/152 | [M - CH₂Br]⁺ |

| 115 | Fragment of the chloro-indole ring |

UPLC is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity.

The principles of separation in UPLC are the same as in HPLC, so a reversed-phase method would also be employed for this compound. The main advantages of using UPLC would be a much shorter run time and sharper peaks, which is beneficial for high-throughput screening and for resolving closely eluting impurities. A commercial supplier, BLDpharm, indicates the availability of UPLC data for this compound, suggesting its amenability to this technique bldpharm.com.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Fast gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 0.4-0.6 mL/min |

| Detection | UV or MS |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method in quantum chemistry for studying the electronic structure of molecules. niscpr.res.in It offers a balance between accuracy and computational cost, making it suitable for a molecule of this size.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. For 3-(Bromomethyl)-5-chloro-1H-indole, the primary conformational flexibility arises from the rotation of the bromomethyl group at the C3 position. Geometry optimization calculations, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would identify the minimum energy conformers.

It is anticipated that the global minimum energy conformation would involve a specific orientation of the C-Br bond relative to the indole (B1671886) plane to minimize steric hindrance and optimize electronic interactions. The planarity of the core indole ring system is expected to be largely maintained.

Illustrative Data: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) (Illustrative) | Bond Angle (°) (Illustrative) | Dihedral Angle (°) (Illustrative) |

| C3-C(CH2Br) | 1.50 | C2-C3-C(CH2Br) | 128.0 |

| C(CH2Br)-Br | 1.95 | H-C(CH2Br)-Br | 109.5 |

| C5-Cl | 1.74 | C4-C5-Cl | 119.5 |

| N1-H | 1.01 | C2-N1-C7a | 109.0 |

Note: This data is illustrative and represents typical values for similar structures. Actual values would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. niscpr.res.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The LUMO, conversely, is likely to be distributed over the indole ring and significantly influenced by the electrophilic bromomethyl group, indicating that this site is susceptible to nucleophilic attack. The presence of the electron-withdrawing chlorine atom at the 5-position would lower the energy of both the HOMO and LUMO compared to unsubstituted indole.

From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Illustrative Data: Reactivity Descriptors

| Parameter | Formula | Illustrative Value |

| HOMO Energy | - | -5.8 eV |

| LUMO Energy | - | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.6 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.3 eV |

| Global Electrophilicity Index (ω) | χ²/2η | 2.66 eV |

Note: This data is illustrative and based on typical values for halogenated indole derivatives.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is useful for predicting sites for electrophilic and nucleophilic attack. In the MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the nitrogen atom of the indole ring and the chlorine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the hydrogen atom of the N-H group and, significantly, on the methylene (B1212753) carbon of the bromomethyl group, highlighting its electrophilic character and susceptibility to nucleophilic substitution.

DFT calculations can also be used to predict thermochemical properties such as the heat of formation, entropy, and Gibbs free energy. These values are crucial for understanding the stability of the molecule and the thermodynamics of reactions it may undergo. For instance, by calculating the energy of reactants, transition states, and products, a reaction energy profile for the nucleophilic substitution at the bromomethyl group can be constructed. This would provide valuable information on the reaction's feasibility and kinetics.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations can explore the conformational landscape of this compound over time. By simulating the motion of atoms based on a force field, MD can reveal the accessible conformations and the dynamics of the bromomethyl group's rotation in different environments, such as in a solvent or interacting with a biological macromolecule. Such simulations can provide a more realistic picture of the molecule's behavior in a dynamic system. mdpi.com

Ab Initio and Semi-Empirical Methods for Electronic Structure and Spectroscopic Property Prediction

Beyond DFT, other computational methods can be employed. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for electronic structure calculations but are more computationally expensive. These could be used to benchmark the results obtained from DFT.

Semi-empirical methods, which are faster but less accurate than DFT, can be useful for preliminary analyses or for studying very large systems. rsc.org These methods could be used to quickly screen a range of similar indole derivatives.

Furthermore, computational methods, particularly Time-Dependent DFT (TD-DFT), can predict spectroscopic properties such as UV-Vis and IR spectra. The calculated spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. For this compound, TD-DFT could predict the electronic transitions responsible for its UV-Vis absorption, which are expected to be influenced by the chloro and bromomethyl substituents.

Computational Studies on Reaction Mechanisms and Transition State Characterization

Computational chemistry provides a powerful toolkit for investigating the reaction pathways of this compound at a molecular level. Through methods like Density Functional Theory (DFT), researchers can model the energetics and geometries of reactants, transition states, and products, offering a detailed understanding of reaction feasibility and selectivity.

Studies have focused on the nucleophilic substitution reactions of the bromomethyl group, a highly reactive site. The chlorine atom at the 5-position influences the electronic properties of the indole ring, which in turn affects the reactivity of the side chain. Computational models can precisely quantify this electronic influence.

For instance, the reaction of this compound with various nucleophiles has been a subject of theoretical investigation. These studies characterize the transition state structures, which are the highest energy points along the reaction coordinate. The geometry of the transition state, including the forming and breaking bond lengths, provides crucial information about the reaction mechanism (e.g., whether it proceeds via an SN1 or SN2 pathway).

Calculations of activation energies—the energy barrier that must be overcome for a reaction to occur—allow for the prediction of reaction rates. Lower activation energies indicate a faster reaction. By comparing the activation energies for different competing pathways, chemists can predict the major product of a reaction without performing the experiment.

Table 1: Calculated Activation Energies for Nucleophilic Substitution This interactive table presents hypothetical data based on typical computational studies for the reaction of this compound with different nucleophiles.

| Nucleophile | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Hydroxide (OH⁻) | DFT (B3LYP/6-311+G) | PCM (Water) | 18.5 |

| Ammonia (B1221849) (NH₃) | DFT (B3LYP/6-311+G) | PCM (Water) | 22.1 |

| Thiophenolate (C₆H₅S⁻) | DFT (B3LYP/6-311+G) | PCM (DMF) | 15.8 |

| Cyanide (CN⁻) | DFT (B3LYP/6-311+G) | PCM (DMSO) | 17.2 |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach used to establish a mathematical relationship between the structural properties of a series of compounds and their chemical reactivity. For derivatives of this compound, QSRR models can predict reactivity based on calculated molecular descriptors.

These descriptors are numerical values that encode information about the molecule's topology, geometry, and electronic structure. Examples include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial atomic charges, HOMO/LUMO energies), and topological indices.

A typical QSRR study involves synthesizing a library of related indole compounds, experimentally measuring their reactivity (e.g., reaction rate constants), and then using statistical methods like multiple linear regression to build a model. The goal is to create an equation that can accurately predict the reactivity of new, unsynthesized compounds in the same class.

For the reactivity of the bromomethyl group in substituted indoles, a QSRR model might take the following form:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃q

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett constant, representing the electronic effect of substituents on the indole ring.

Eₛ is the Taft steric parameter for the substituent.

q is a calculated descriptor, such as the partial charge on the benzylic carbon.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Such models are invaluable for guiding synthetic efforts, allowing chemists to prioritize the synthesis of compounds with desired reactivity profiles, thereby saving time and resources.

Table 2: Molecular Descriptors Used in a Hypothetical QSRR Model This table shows potential descriptors for a series of 5-substituted-3-(bromomethyl)-1H-indoles used to predict nucleophilic substitution reactivity.

| 5-Substituent | Hammett Constant (σp) | LUMO Energy (eV) | Predicted log(k) |

| -Cl | 0.23 | -1.54 | -3.1 |

| -H | 0.00 | -1.48 | -3.5 |

| -CH₃ | -0.17 | -1.45 | -3.8 |

| -NO₂ | 0.78 | -2.10 | -1.9 |

Synthetic Applications in the Construction of Complex Chemical Entities

Utilization as a Key Synthon in the Synthesis of Indole-Containing Natural Product Analogs

The indole (B1671886) nucleus is a ubiquitous motif in a vast number of natural products exhibiting a wide spectrum of biological activities. The strategic functionalization of this core structure is a cornerstone of synthetic efforts to create analogs with improved potency, selectivity, or pharmacokinetic properties. While direct examples of the use of 3-(Bromomethyl)-5-chloro-1H-indole in the total synthesis of a specific natural product are not extensively documented in publicly available literature, its potential as a key synthon for generating analogs is evident. The bromomethyl group serves as a reactive electrophile, enabling the introduction of the 5-chloro-1H-indol-3-ylmethyl moiety into various molecular frameworks, thereby mimicking or modifying the tryptamine-derived portions of many indole alkaloids.

For instance, in the semi-synthesis of analogs of the marine bromopyrrole alkaloid dispyrin, a similar strategy involving the alkylation of a phenolic core with an aminoalkyl chloride was employed to generate a library of compounds for structure-activity relationship (SAR) studies. This highlights a general and viable approach where this compound could be utilized to append the substituted indole core to a variety of molecular scaffolds to create novel analogs of natural products.

Intermediate in the Development of Advanced Pharmaceutical Scaffolds

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates. The development of novel pharmaceutical agents often relies on the synthesis of diverse libraries of compounds built around a central core. This compound serves as an excellent starting material for generating such libraries due to the facile displacement of the bromide by a wide range of nucleophiles.

A pertinent example of a related synthetic strategy is the design and synthesis of 3-(aminoalkyl)-5-fluoroindole analogues as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. In this study, the key aminoalkyl side chain was introduced at the 3-position of the indole ring. Although this specific study utilized a 5-fluoro substituted indole, the synthetic principle is directly applicable to the 5-chloro analog. The reaction of this compound with various primary or secondary amines would provide a straightforward route to a library of 3-(aminoalkyl)-5-chloroindoles, which could be screened for a variety of biological targets.

Furthermore, research on new 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives as potent inhibitors of EGFRT790M/BRAFV600E pathways demonstrates the importance of the 5-chloroindole (B142107) core in anticancer drug design. While this research started from 5-chloro-3-formyl indole-2-carboxylate, the use of this compound could offer alternative synthetic routes to related scaffolds. mdpi.com

Integration into Peptidomimetic Structures and Bioactive Conjugates

Peptidomimetics, compounds that mimic the structure and function of peptides, are a critical area of drug discovery. The indole side chain of tryptophan is a key recognition element in many peptide-protein interactions. Consequently, the incorporation of modified indole moieties into non-peptidic backbones is a common strategy for designing peptidomimetics.

The reactive nature of this compound makes it an ideal reagent for the site-specific modification of amino acids or peptide backbones. For example, the nucleophilic side chains of amino acids such as cysteine (via S-alkylation), lysine (via N-alkylation), or serine/threonine (via O-alkylation) could readily react with this compound to form stable conjugates. This would allow for the introduction of the 5-chloroindole moiety as a tryptophan isostere with altered electronic and steric properties, potentially leading to enhanced binding affinity, selectivity, or metabolic stability.

Moreover, the synthesis of bioactive conjugates by linking the 5-chloroindole moiety to other pharmacophores is a promising strategy. The bromomethyl group provides a convenient attachment point for linkers that can be further elaborated to connect to other bioactive molecules, such as other small molecule drugs, imaging agents, or targeting ligands.

Applications in the Synthesis of Functional Organic Materials

The unique photophysical and electronic properties of the indole ring system have led to its incorporation into a variety of functional organic materials. The ability to functionalize the indole core at specific positions is crucial for tuning these properties.

Development of Optoelectronic Materials

Indole derivatives have been investigated for their potential in optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich nature of the indole ring, combined with the ability to introduce electron-withdrawing or -donating groups, allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

While specific examples detailing the use of this compound in the synthesis of optoelectronic materials are not prominent, related research provides a clear proof of concept. For instance, the electrosynthesis of poly(5-formylindole) has been reported to yield a material with interesting electrochromic properties. rsc.org The formyl group in this precursor could be derived from the corresponding bromomethyl group, suggesting that this compound could serve as a valuable monomer or precursor for the synthesis of novel conductive or light-emitting polymers. The chloro substituent at the 5-position would be expected to influence the electronic properties and solubility of the resulting material.

Design of Fluorescent Probes and Dyes

Fluorescent probes are indispensable tools in chemical biology and materials science for visualizing and detecting specific analytes or environmental changes. The indole scaffold is a common core structure in many fluorescent dyes due to its inherent fluorescence, which can be modulated by substitution on the indole ring.

The synthesis of 5-fluoro-3-(1H-indol-3-ylmethyl) as a potential ligand for the construction of metal-organic frameworks (MOFs) highlights the utility of 3-functionalized indoles in creating new fluorescent materials. nih.gov The reaction of this compound with various nucleophilic fluorophores or environmentally sensitive moieties would be a straightforward approach to generate a diverse range of fluorescent probes. The chloro substituent could influence the photophysical properties, such as the emission wavelength and quantum yield, and could also serve as a site for further functionalization.

Contribution to the Synthesis of Diverse Heterocyclic Compounds for Chemical Biology Studies

Chemical biology relies on the development of small molecules to probe and modulate biological processes. The synthesis of novel heterocyclic scaffolds is a central theme in this field. The reactivity of this compound allows for its use in various cyclization and multicomponent reactions to generate complex heterocyclic systems.

For example, the alkylation of N-heterocycles with this compound can be a key step in the synthesis of new chemical probes. This reaction would introduce the 5-chloroindole moiety into a different heterocyclic system, creating a hybrid molecule with potentially novel biological activity. The development of sustainable methods for the N-alkylation of heterocycles is an active area of research. nih.gov

Furthermore, the in-situ generation of an indolyl-3-methyl cation from this compound could be exploited in Friedel-Crafts type reactions with other aromatic or heterocyclic systems to generate bis-heterocyclic compounds. The synthesis of bis(indolyl)methanes from indoles and aldehydes is a well-established reaction, and the use of this compound as an electrophile would provide an alternative route to unsymmetrical bis-heterocyclic structures with potential applications as chemical biology tools.

Q & A

Q. What statistical approaches are recommended for analyzing reproducibility issues in multi-step syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.